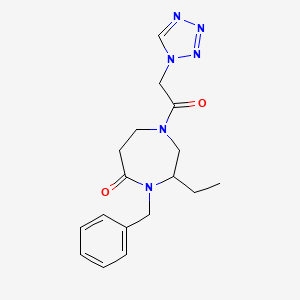
4,4-DIETHYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazine or pyridine rings.
Aplicaciones Científicas De Investigación
4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4-diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine
- 4,4-Diethyl-2-(pyridin-2-yl)-2,4-dihydro-1H-3,1-benzoxazine
- 4,4-Diethyl-2-(pyridin-4-yl)-2,4-dihydro-1H-3,1-benzoxazine
Uniqueness
4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the diethyl groups and the position of the pyridine ring contribute to its distinct chemical and physical properties compared to similar compounds.
Propiedades
IUPAC Name |
4,4-diethyl-2-pyridin-3-yl-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-17(4-2)14-9-5-6-10-15(14)19-16(20-17)13-8-7-11-18-12-13/h5-12,16,19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIABXDKKQKVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CN=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-methoxypyrimidin-4-yl)carbamoyl]benzamide](/img/structure/B5425375.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B5425383.png)
![11-(2,4-Dimethylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5425388.png)
![(5E)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425389.png)
![N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5425393.png)


![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)

![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5425430.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-[3-methoxy-4-(pentyloxy)phenyl]acrylate](/img/structure/B5425440.png)
![3-chloro-5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5425462.png)

